

G143S mutation picoxystrobin resistance

Colletotrichum

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Compound Focus: Picoxystrobin

CAS No.: 117428-22-5

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Core Concepts & Mechanisms

What is the G143S mutation and why is it important?

The G143S mutation is a single nucleotide polymorphism (SNP) in the cytochrome b (*Cyt b*) gene, leading to an amino acid change from glycine (G) to serine (S) at position 143 of the protein [1]. This position is located at the quinone outside (Qo) binding site of the mitochondrial cytochrome bc1 complex, which is the target site for Qo inhibitor (QoI) fungicides like **picoxystrobin** [2] [3]. The mutation alters the three-dimensional structure of the binding site, significantly reducing the binding affinity of the fungicide and thereby conferring resistance [2] [4].

What is the practical resistance risk for *Colletotrichum*?

The resistance risk is assessed as **moderate to high** for species like *C. truncatum* and *C. gloeosporioides* [2]. Laboratory studies successfully generated **picoxystrobin**-resistant mutants of both species. These mutants often displayed **similar or even higher fitness** compared to their wild-type parents in terms of conidial production, germination, and pathogenicity, meaning resistant strains can survive, reproduce, and spread effectively [2].

Quantitative Resistance Data

The tables below summarize key experimental data to help you benchmark your findings.

Table 1: Resistance Levels and Associated Mutations in *Colletotrichum*

Species	Sensitivity of Wild-type (EC ₅₀ in µg mL ⁻¹)	Resistance Level of Mutants (EC ₅₀ in µg mL ⁻¹)	Identified Cyt <i>b</i> Mutations	Resistance Factor (RF)
<i>C. truncatum</i>	0.7740 (average) [2]	5.40 – 152.96 [2]	G143S, G137R [2]	>100 (for G143S), <50 (for G137R) [2]
<i>C. gloeosporioides</i>	1.1561 (average) [2]	13.53 – 28.30 [2]	No mutations detected in Cyt <i>b</i> [2]	Information not specified

Table 2: Cross-Resistance Profile of Picoxystrobin-Resistant Mutants

Fungicide	Fungicide Class	Cross-Resistance with Picoxystrobin?
Pyraclostrobin	QoI (Strobilurin)	Yes [2]
Fluazinam	Oxidative phosphorylation uncoupler	No [2]
Difenoconazole	DMI (Demethylation Inhibitor)	No [2]
Propiconazole	DMI (Demethylation Inhibitor)	No [2]

Experimental Protocols

Here are established methodologies for key experiments cited in the research.

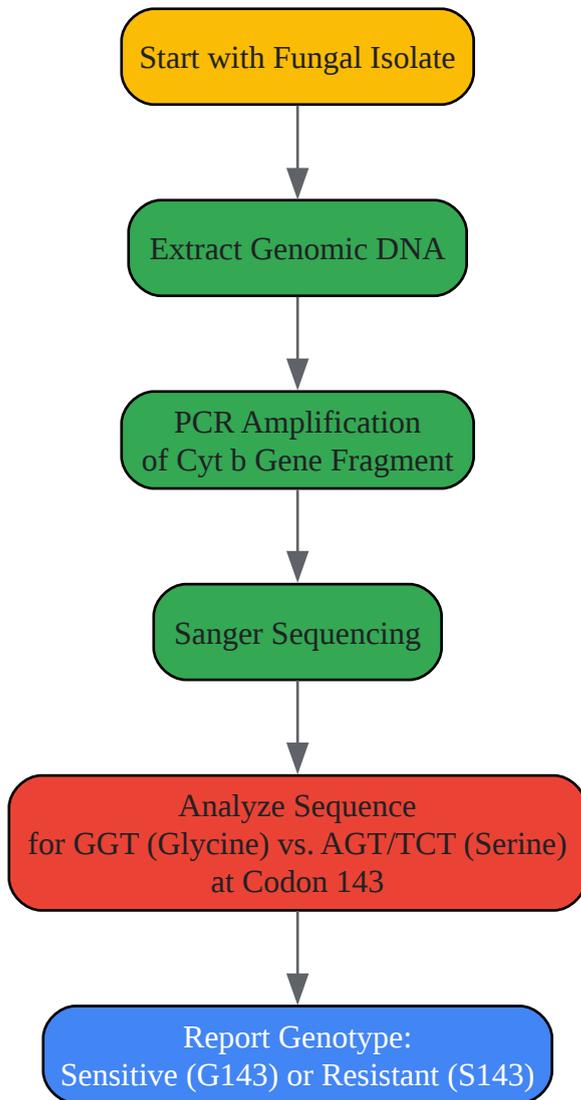
1. In Vitro Fungicide Sensitivity Assay (Agar Dilution Method)

This protocol is used to determine the half-maximal effective concentration (EC₅₀) of a fungicide and generate resistant mutants [2] [1].

- **Materials:** Purified fungal isolates, Potato Dextrose Agar (PDA), technical-grade fungicide (e.g., **picoxystrobin**), solvent (e.g., methanol or acetone).
- **Procedure:**
 - Prepare a stock solution of the fungicide in an appropriate solvent.
 - Incorporate a series of fungicide concentrations into molten PDA after autoclaving and cooling. Include a solvent-only control.
 - Inoculate each plate with a mycelial plug from the edge of an actively growing fungal colony.
 - Incubate plates at the optimum temperature for the fungus (e.g., 25°C).
 - Measure the diameter of mycelial growth after a set period (e.g., 5-7 days).
 - Calculate the EC₅₀ value using statistical software (e.g., the concentration that inhibits growth by 50% compared to the control).
- **Generating Mutants:** To obtain resistant mutants, expose fungal cultures (mycelial fragments or spores) to a high dosage of the fungicide or use ultraviolet (UV) mutagenesis, then transfer surviving colonies to fresh fungicide-amended media to confirm resistance [2] [4].

2. Molecular Detection of the G143S Mutation

This workflow, integrating methods from multiple studies, allows for the rapid identification of the resistance allele [2] [1].



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- **DNA Extraction:** Use a standard fungal genomic DNA extraction kit.
- **PCR Amplification:** Design primers to amplify a region of the mitochondrial *Cyt b* gene containing codon 143. A generic primer pair used in studies is Cacytb-F2 / Cacytb-R2 [1].
 - **PCR Cycle Conditions:** Initial denaturation at 94°C for 5 min; 35 cycles of 94°C for 30s, 55-60°C for 30s, 72°C for 1 min; final extension at 72°C for 7 min.
- **Sequence Analysis:** Purify the PCR product and perform Sanger sequencing. Align the sequence with a known wild-type reference. A nucleotide change from **GGT** (glycine) to **AGT** or **TCT** (serine) at the codon corresponding to position 143 confirms the G143S mutation [2] [1].

Alternative Molecular Detection Methods:

- **PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism):** The G143S mutation can create or abolish a specific restriction enzyme site. Digestion of the PCR product

with an appropriate enzyme (e.g., *Fnu4HI* for some species) yields different fragment sizes for resistant and sensitive isolates, visible on a gel [1].

- **Allele-Specific PCR:** Design a primer whose 3' end specifically binds to the mutated (or wild-type) sequence. Amplification will only occur if the specific allele is present, allowing for rapid screening without sequencing [1].

Troubleshooting Common Issues

FAQ 1: I detected no G143S mutation in my picoxystrobin-resistant *C. gloeosporioides* isolate. Why?

This is a documented phenomenon. Resistance in some *C. gloeosporioides* mutants has been shown to develop without any point mutations in the *Cyt b* gene [2]. You should investigate alternative resistance mechanisms, such as:

- **Overexpression of efflux transporters** that remove the fungicide from the cell.
- **Activation of alternative oxidase (AOX) pathways** that bypass the inhibited cytochrome pathway.
- Mutations in other, non-target genes that confer resistance.

FAQ 2: My molecular detection PCR for the *Cyt b* gene failed. What could be wrong?

- **Primer Specificity:** The *Cyt b* gene can have introns in some fungal species like *C. gloeosporioides*, which can complicate amplification with primers designed for a species without introns (like *C. acutatum*) [1]. Ensure your primers are designed for the specific species you are working with. Using cDNA (reverse-transcribed from mRNA) as a template can avoid this issue.
- **DNA Quality:** Ensure the genomic DNA is of high quality and purity.

FAQ 3: How reliable are the molecular methods compared to traditional sensitivity assays? Molecular methods (AS-PCR, PCR-RFLP) are highly reliable for detecting the G143S mutation and offer significant advantages: they are **rapid, highly accurate, and can be performed directly on infected plant tissue** without the need for time-consuming fungal culturing [1]. They are ideal for large-scale monitoring and early detection of resistance in the field.

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To cite this document: Smolecule. [G143S mutation picoxystrobin resistance Colletotrichum].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b639991#g143s-mutation-picoxystrobin-resistance-colletotrichum>]

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